molecular formula C21H28ClN5O4 B13611720 6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No.: B13611720
M. Wt: 449.9 g/mol
InChI Key: BZFVBLPTOSZMAH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazoline core, which is substituted with methoxy groups and a piperazine ring containing an oxaspiroheptane moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the quinazoline core reacts with piperazine derivatives.

    Incorporation of Oxaspiroheptane Moiety: The oxaspiroheptane moiety is introduced through spirocyclization reactions involving appropriate precursors.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Lacks the oxaspiroheptane moiety, which may affect its biological activity and solubility.

    6,7-Dimethoxyquinazolin-4-amine: Lacks both the piperazine ring and the oxaspiroheptane moiety, resulting in different chemical and biological properties.

Uniqueness

6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is unique due to its combination of methoxy groups, piperazine ring, and oxaspiroheptane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H28ClN5O4

Molecular Weight

449.9 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-oxaspiro[2.4]heptan-6-yl)methanone;hydrochloride

InChI

InChI=1S/C21H27N5O4.ClH/c1-28-15-9-13-14(10-16(15)29-2)23-20(24-18(13)22)26-7-5-25(6-8-26)19(27)17-11-21(3-4-21)12-30-17;/h9-10,17H,3-8,11-12H2,1-2H3,(H2,22,23,24);1H

InChI Key

BZFVBLPTOSZMAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5(CC5)CO4)N)OC.Cl

Origin of Product

United States

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